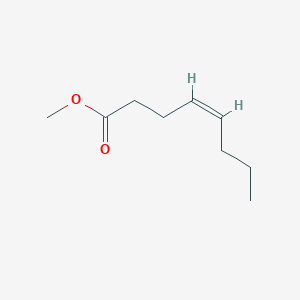

Methyl (Z)-oct-4-enoate

Description

Significance and Research Context of Unsaturated Fatty Acid Methyl Esters

Unsaturated fatty acid methyl esters (FAMEs) are a crucial class of compounds derived from natural oils, holding substantial importance in both fundamental research and industrial applications. researchgate.net These esters are key components in the production of materials such as non-toxic, biodegradable epoxy-plasticizers and dimer acids, which can be polymerized into various resins. researchgate.net Furthermore, they are investigated as low melting-point biodiesels, presenting a viable alternative to conventional oil fuels. researchgate.net

The academic interest in unsaturated FAMEs extends to their utility as renewable starting materials in synthetic chemistry. acs.org For instance, the cross-metathesis of FAMEs, such as methyl oleate (B1233923), with other functionalized olefins is a well-studied area for producing valuable α,ω-bifunctional compounds and polymer precursors. acs.org The oxidation of the double bonds in unsaturated FAMEs, often catalyzed by transition metals, is another significant research avenue, leading to a variety of functionalized products. mdpi.com

In the biological and biomedical sciences, FAMEs have been studied for their physiological activities. Research has shown that both saturated and unsaturated FAMEs can exhibit biological effects; for example, palmitic acid methyl ester (PAME) has been identified as a vasodilator, while stearic acid methyl ester (SAME) provides neuroprotection against brain injury in experimental models of cerebral ischemia. ocl-journal.org Studies have also demonstrated that topically applied FAMEs can penetrate the epidermis, enter into metabolic pathways, and significantly alter the composition of endogenous lipids. nih.gov The separation of unsaturated FAMEs from their saturated counterparts, which often coexist in natural sources, is a critical step for their application and is an active area of process chemistry research, with methods like urea (B33335) complexation being optimized for this purpose. researchgate.net

Stereochemical Considerations in (Z)-Enoate Systems

The stereochemistry of the carbon-carbon double bond in enoate systems, designated as either (Z) (cis) or (E) (trans), is a critical factor that dictates their reactivity and the stereochemical outcome of their reactions. The (Z)-configuration, where higher priority substituents are on the same side of the double bond, introduces specific spatial arrangements that influence the transition states of chemical reactions. spcmc.ac.in

In synthetic organic chemistry, controlling the stereochemistry of enoates is paramount. For example, during conjugate addition reactions involving organocuprates, the geometry of the enoate substrate plays a decisive role. While reactions with (E)-enoates often yield anti-products, the use of a (Z)-enoate can reverse this selectivity to favor the syn-product. nih.gov This change is attributed to the minimization of 1,3-strain in the transition state conformation, which can be achieved by placing smaller groups in sterically hindered positions. nih.gov

The synthesis of stereochemically pure (Z)-enoates can be challenging, and the choice of solvent and reagents is crucial. The (E,Z)-selectivity in the formation of enoates can be highly dependent on the solvent system used, such as dichloromethane (B109758) versus methanol (B129727). nih.gov Furthermore, stereochemical integrity is not always maintained during reactions. In certain cases, such as the Reformatsky reaction, an inversion from an (E)-enoate to a (Z)-lactone product has been observed, indicating that the reaction pathway involves intermediates where stereochemical scrambling or inversion is possible. cdnsciencepub.com The formation of enolates, which are key precursors to enoates, also requires careful control of reaction conditions to achieve the desired (Z) or (E) stereochemistry. imperial.ac.ukacs.org

Structure

3D Structure

Properties

CAS No. |

21063-71-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl (Z)-oct-4-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |

InChI Key |

SSPBQLGVUAXSMH-WAYWQWQTSA-N |

SMILES |

CCCC=CCCC(=O)OC |

Isomeric SMILES |

CCC/C=C\CCC(=O)OC |

Canonical SMILES |

CCCC=CCCC(=O)OC |

density |

0.862-0.867 |

Other CAS No. |

21063-71-8 |

solubility |

soluble in ethe |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving Z Enoates

Pericyclic Reaction Mechanisms: Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, provides a valuable context for studying the reactivity of (Z)-enoates as dienophiles. wikipedia.org The concerted, [4+2] cycloaddition mechanism is sensitive to the electronic and steric properties of both the diene and the dienophile. wikipedia.org

Theoretical calculations, particularly density functional theory (DFT), have become indispensable for elucidating the geometries of transition states in Diels-Alder reactions. nih.govkoyauniversity.org These studies provide insights into the synchronicity of bond formation and the stereochemical outcomes of the reaction. For (Z)-enoates, the geometry of the transition state is influenced by the steric interactions of the substituents on the double bond.

In a theoretical study of the Diels-Alder reaction between methyl (Z)-(S)-4,5-(2,2-propylidenedioxy)pent-2-enoate and cyclopentadiene, the transition state geometries were analyzed to understand the stereoselectivity. acs.org The calculations revealed that the endo transition state is generally favored, consistent with the Alder endo rule, which predicts the preferential formation of the endo product due to secondary orbital interactions. wikipedia.org However, the asynchronicity of the C-C bond formation can vary, with unsymmetrical substitution patterns on the diene or dienophile leading to more asynchronous transition states. nih.gov

Table 1: Calculated C-C Distances in Diels-Alder Transition States

| Reactants | Transition State | C1-C6 Distance (Å) | C4-C5 Distance (Å) | Asynchronicity (Å) |

|---|---|---|---|---|

| Butadiene + Ethylene | Symmetrical | 2.27 | 2.27 | 0.00 |

| Butadiene + Acrylonitrile | Asymmetrical | 2.09 | 2.65 | 0.56 |

Data is illustrative and based on findings from computational studies on analogous systems. nih.gov

Lewis acids are widely employed to catalyze Diels-Alder reactions, often leading to significant rate enhancements and improved stereoselectivity. iitd.ac.inias.ac.in The catalytic effect stems from the coordination of the Lewis acid to the carbonyl oxygen of the enoate, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). iitd.ac.inias.ac.in This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a stronger orbital interaction and a lower activation barrier. iitd.ac.in

Recent theoretical work suggests that the role of the Lewis acid is not solely based on lowering the LUMO energy. It has been proposed that Lewis acids also reduce the destabilizing Pauli repulsion between the electron clouds of the diene and dienophile. wikipedia.orgresearchgate.net By polarizing the electron density of the dienophile away from the reacting double bond, the Lewis acid minimizes steric repulsion in the transition state, thereby accelerating the reaction. wikipedia.org

Table 2: Relative Rate Enhancement with Lewis Acid Catalysts

| Lewis Acid | Solvent | Temperature (°C) | Relative Rate Enhancement |

|---|---|---|---|

| None | Water | 32 | 1 |

| HCl (0.01 M) | Water | 32 | ~21 |

| Cu(NO₃)₂ (0.01 M) | Water | 32 | ~840 |

Data derived from studies on analogous dienophile systems. iitd.ac.in

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the Frontier Molecular Orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of a reaction. mdpi.com In the context of polar Diels-Alder reactions, MEDT analysis often reveals a significant global electron density transfer (GEDT) at the transition state, indicating a polar mechanism. mdpi.com

The coordination of a Lewis acid to a (Z)-enoate enhances its electrophilicity, leading to a more polar reaction with a higher GEDT value at the transition state. mdpi.com This increased polarity is directly correlated with a reduction in the activation energy. mdpi.com MEDT studies on Lewis acid-catalyzed Diels-Alder reactions have shown a clear linear relationship between the decrease in activation energy and the increase in the polar nature of the reaction. mdpi.com This framework helps in predicting the reactivity and understanding the electronic demands of the cycloaddition process. nih.govnih.gov

Enolate-Mediated Reactions and Alkylation Pathways

The carbon alpha to the carbonyl group in esters like Methyl (Z)-oct-4-enoate can be deprotonated to form an enolate, a potent nucleophile. masterorganicchemistry.com This enolate can then participate in various carbon-carbon bond-forming reactions.

To circumvent issues like self-condensation that can occur with ester enolates, (Z)-enoates can be converted into their corresponding imines and subsequently deprotonated to form aza enolates. wikipedia.org These nitrogen analogs of enolates are highly effective nucleophiles for alkylation reactions. wikipedia.org The nitrogen atom's lone pair participates in conjugation, making the β-carbon a nucleophilic center. wikipedia.org

Aza enolates exhibit excellent reactivity with a range of electrophiles. In reactions with alkyl halides, they undergo SN2 displacement to form a new C-C bond at the α-carbon. wikipedia.org They also readily react with strained electrophiles like epoxides. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack by the aza enolate, leading to ring-opening and the formation of a new carbon-carbon bond. wikipedia.org This reactivity is a key step in the synthesis of various natural products. wikipedia.org The use of aza enolates provides a robust method for the α-functionalization of carbonyl compounds, avoiding common side reactions. wikipedia.orgresearchgate.netucl.ac.ukbeilstein-journals.org

Table 3: Common Electrophiles for Aza Enolate Alkylation

| Electrophile Class | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide | α-Methylated Carbonyl |

| Allyl Halides | Allyl Bromide | α-Allylated Carbonyl |

| Epoxides | Propylene Oxide | γ-Hydroxy Carbonyl |

Catalytic Hydride Transfer Mechanisms

Catalytic hydrogenation is a fundamental transformation in organic chemistry, and understanding the mechanism of hydride transfer is key to developing efficient catalysts. For (Z)-enoates, this typically involves the reduction of the carbon-carbon double bond.

Transition metal hydrides are often key intermediates in catalytic hydrogenation cycles. nih.gov The mechanism of hydride transfer from a metal center to an alkene like this compound can be complex. One proposed pathway involves the direct transfer of a hydride from the metal complex to one of the carbons of the double bond, often proceeding through a four-centered transition state. nih.gov The factors governing the facility of this transfer include the thermodynamic and kinetic hydricity of the metal hydride. nih.gov

Recent studies have also explored metal-ligand cooperation in hydride transfer reactions. In some systems, the ligand actively participates in the activation of the substrate and the transfer of the hydride. nih.gov For unsaturated substrates, polarization of the double bond, potentially induced by a Lewis acidic component of the catalyst system, can enhance the electrophilicity of the substrate and facilitate hydride attack. nih.gov

Oxidative Functionalization Mechanisms

The electron-rich double bond in (Z)-enoates is susceptible to attack by various oxidizing agents, leading to a range of functionalized products. The mechanisms of these reactions are dictated by the nature of the oxidant and the reaction conditions. While specific studies on this compound are limited, the general mechanisms for the oxidative functionalization of (Z)-alkenoates can be extrapolated to understand its reactivity.

Common oxidative functionalizations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The reaction of a (Z)-enoate with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This leads to the formation of a three-membered epoxide ring in a single step. A key feature of this mechanism is its stereospecificity; a (Z)-alkene will yield a cis-epoxide.

Dihydroxylation: The formation of vicinal diols from a (Z)-enoate can be achieved with reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). The mechanism of syn-dihydroxylation with OsO₄ involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate cleaves the Os-O bonds to yield the syn-diol.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) or hot, concentrated potassium permanganate, can cleave the carbon-carbon double bond of a (Z)-enoate entirely. In ozonolysis, ozone first adds to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. The workup conditions following ozonide formation determine the final products. A reductive workup will yield aldehydes or ketones, while an oxidative workup will produce carboxylic acids.

Interactive Data Table: Oxidative Functionalization of (Z)-Alkenes

| Oxidation Reaction | Reagent(s) | Key Intermediate | Stereochemistry of Product | Final Product(s) |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Transition state (concerted) | cis | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic osmate ester | syn | Vicinal diol |

| Oxidative Cleavage (Ozonolysis) | 1. O₃ 2. Reductive or Oxidative workup | Ozonide | N/A | Aldehydes/Ketones or Carboxylic acids |

Intramolecular Cyclization and Rearrangement Processes

(Z)-Enoates incorporated into more complex molecules, such as propargylic alcohols, can undergo fascinating intramolecular reactions to build intricate cyclic and rearranged structures. These processes are often catalyzed by acids and are highly dependent on the nature of the substituents on the starting material.

The intramolecular benzannulation of indoles appended with (Z)-enoate propargylic alcohols provides a powerful method for the synthesis of functionalized carbazoles. The mechanism of this acid-catalyzed reaction is significantly influenced by the electronic nature of the protecting group on the indole (B1671886) nitrogen.

For indoles bearing an electron-donating group (EDG) on the nitrogen, the proposed mechanism initiates with the protonation of the propargylic alcohol, followed by dehydration to form a propargyl cation. This cation is stabilized by the adjacent (Z)-enoate moiety. The electron-rich indole ring then attacks the electrophilic alkyne in a 5-exo-dig cyclization. This is followed by a 1,2-migration, leading to the aromatization of the newly formed ring and yielding a carbazole-butenoate. researchgate.netrsc.org

In contrast, when the indole nitrogen is protected with an electron-withdrawing group (EWG), a different mechanistic pathway is favored. researchgate.netrsc.org This pathway involves a (Z)-enoate assisted Meyer-Schuster rearrangement.

The reaction still begins with the acid-catalyzed formation of the propargyl cation. However, instead of a direct cyclization, the (Z)-enoate functionality participates in a Meyer-Schuster rearrangement. This rearrangement involves the formal 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to an α,β-unsaturated ketone. The electron-deficient indole ring then undergoes an intramolecular Friedel-Crafts-type reaction, attacking the activated enone system to form a six-membered ring. This cyclization results in the formation of a dihydrocarbazole-4-oxo-butanoate. researchgate.netrsc.org The assistance of the (Z)-enoate is crucial in facilitating the rearrangement and subsequent cyclization cascade.

Interactive Data Table: Mechanistic Pathways in the Cyclization of Indole-Appended (Z)-Enoate Propargylic Alcohols

| Indole N-Substituent | Key Mechanistic Step | Primary Intermediate | Final Product |

| Electron-Donating Group (EDG) | 5-exo-dig cyclization followed by 1,2-migration | Propargyl cation | Carbazole-butenoate |

| Electron-Withdrawing Group (EWG) | (Z)-Enoate assisted Meyer-Schuster rearrangement | Allenyl cation/Enone | Dihydrocarbazole-4-oxo-butanoate |

Advanced Spectroscopic Characterization and Structural Elucidation of Z Enoates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is particularly powerful for determining the geometry of double bonds in enoates. The chemical shifts (δ) and coupling constants (J) of vinylic protons are highly diagnostic of their relative orientation. wordpress.com In Methyl (Z)-oct-4-enoate, the cis or Z configuration of the double bond between the fourth and fifth carbon atoms is confirmed by the characteristic coupling constant between the olefinic protons (H-4 and H-5).

The chemical environment of each proton in the molecule dictates its resonance frequency. oregonstate.educhemistrysteps.comlibretexts.orgacdlabs.com Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield). acdlabs.comlibretexts.org For this compound, the protons adjacent to the electronegative oxygen atom of the ester group (e.g., the methoxy protons) are significantly deshielded. pressbooks.pub

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on typical chemical shift values for the functional groups present.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 (CH₃) | ~0.91 | Triplet (t) | ~7.0 | 3H |

| H-7 (CH₂) | ~1.35 | Sextet | ~7.2 | 2H |

| H-6 (CH₂) | ~2.05 | Quartet (q) | ~7.1 | 2H |

| H-2 (CH₂) | ~2.30 | Triplet (t) | ~7.5 | 2H |

| H-3 (CH₂) | ~2.38 | Quartet (q) | ~7.4 | 2H |

| O-CH₃ | ~3.67 | Singlet (s) | - | 3H |

| H-4, H-5 (=CH) | ~5.3-5.5 | Multiplet (m) | ~10.5 (cis J-coupling) | 2H |

The key diagnostic feature for the Z-stereochemistry is the coupling constant between the vinylic protons H-4 and H-5, which is expected to be around 10.5 Hz, a characteristic value for cis-alkenes. The multiplet signal for these protons arises from coupling to each other and to the adjacent methylene (B1212753) protons at C-3 and C-6.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments. docbrown.info Due to the wide range of chemical shifts (~200 ppm), even subtle structural differences can be observed. pharmacy180.compressbooks.pub In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line (singlet), simplifying the spectrum and allowing for a direct count of non-equivalent carbons. pressbooks.pub

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms. pressbooks.pubyoutube.com The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield. pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on typical chemical shift values for the functional groups present.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~174.0 |

| C-4 (=CH) | ~128.5 |

| C-5 (=CH) | ~129.5 |

| C-9 (O-CH₃) | ~51.5 |

| C-2 (CH₂) | ~34.0 |

| C-3 (CH₂) | ~26.5 |

| C-6 (CH₂) | ~29.0 |

| C-7 (CH₂) | ~22.5 |

| C-8 (CH₃) | ~14.0 |

The chemical shifts of the sp²-hybridized carbons (C-4 and C-5) in the 128-130 ppm range confirm the presence of the double bond, while the ester carbonyl carbon (C-1) is readily identified by its signal around 174 ppm. libretexts.orglibretexts.org

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. uoc.gr

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.comresearchgate.netemerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting H-8 with H-7, H-7 with H-6, H-6 with H-5, H-5 with H-4, and H-4 with H-3, and H-3 with H-2, thus mapping the entire proton spin system of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comemerypharma.compressbooks.pub It is an invaluable tool for definitively assigning both the ¹H and ¹³C spectra. pressbooks.pub For instance, the proton signal at ~3.67 ppm would show a cross-peak to the carbon signal at ~51.5 ppm, confirming their assignment as the methoxy group.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. metwarebio.com

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. libretexts.org The gas chromatograph separates the components of a mixture, and each separated component is then introduced into the mass spectrometer for ionization and analysis. libretexts.org Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner, creating a characteristic mass spectrum or "molecular fingerprint". libretexts.org

The molecular ion (M⁺) peak for this compound would appear at an m/z of 156, corresponding to its molecular weight. vulcanchem.com The fragmentation pattern provides structural clues. libretexts.org

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 97 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement |

| 55 | [C₄H₇]⁺ | Allylic cleavage |

A significant peak often observed for esters is due to the McLafferty rearrangement, which for this compound would produce a characteristic ion at m/z 74. Cleavage at the allylic positions (the C-C bonds adjacent to the double bond) is also common, leading to fragments such as the ion at m/z 55.

LC-MS is a technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com It is particularly useful for analyzing compounds in complex matrices or for molecules that are not sufficiently volatile or stable for GC analysis. sciex.com Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in the formation of a protonated molecular ion [M+H]⁺ (m/z 157) or other adducts like [M+NH₄]⁺ (m/z 174), with minimal fragmentation. metwarebio.comvulcanchem.com

Tandem mass spectrometry (LC-MS/MS) takes this a step further. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a high degree of sensitivity and selectivity, making it possible to quantify low-abundance fatty acid esters in complex biological samples and to help pinpoint the location of double bonds within the molecule. sciex.comnih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula by measuring its monoisotopic mass with high accuracy. For this compound, HRMS provides an exact mass that confirms its elemental composition of C9H16O2.

The monoisotopic molecular weight of this compound has been determined to be 156.115029756 u. hmdb.cachemspider.com This value is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). The high precision of this measurement allows for unambiguous differentiation from other compounds with the same nominal mass but different elemental formulas.

In addition to determining the mass of the intact molecule, mass spectrometry provides information on its behavior under different ionization conditions. While Electron Ionization (EI) can lead to the observation of the molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 156, softer ionization techniques are often used to keep the molecule intact. vulcanchem.com For instance, using Atmospheric Pressure Chemical Ionization (APCI), common adducts such as the protonated molecule ([M+H]⁺) at m/z 157 and the ammonium adduct ([M+NH₄]⁺) at m/z 174 are observed. vulcanchem.com

Table 1: HRMS Data for this compound

| descriptionParameter | bar_chartValue | sourceSource |

|---|---|---|

| Molecular Formula | C9H16O2 | hmdb.cavulcanchem.com |

| Monoisotopic Mass (u) | 156.115030 | hmdb.cachemspider.com |

| [M]⁺ (m/z) | 156 | vulcanchem.com |

| [M+H]⁺ (m/z) | 157 | vulcanchem.com |

| [M+NH₄]⁺ (m/z) | 174 | vulcanchem.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The structure of this compound contains several key functional groups—an ester, an alkene, and aliphatic chains—each with characteristic vibrational frequencies.

While specific experimental spectra for this compound are not detailed in the available literature, its IR spectrum can be predicted based on characteristic absorption bands for similar molecules. docbrown.infodocbrown.info

C=O Stretch: The most prominent feature in the IR spectrum of an aliphatic ester is the strong absorption band from the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1750–1735 cm⁻¹. docbrown.infodocbrown.info

C-O Stretch: The ester group also exhibits C-O stretching vibrations, typically found in the 1300–1000 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to C-H stretching in the aliphatic parts of the molecule (propyl and ethyl chains) are expected in the 2975–2860 cm⁻¹ range. docbrown.info The =C-H stretch of the alkene group typically appears just above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond (C=C) of the (Z)-alkene will show a stretching vibration around 1650 cm⁻¹. This peak is often of medium intensity in IR spectra.

=C-H Bend: The out-of-plane bending vibration for a cis (Z) disubstituted alkene gives rise to a characteristic absorption in the 730–665 cm⁻¹ region.

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, serving as a molecular "fingerprint" for identification. docbrown.infodocbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, the C=C double bond stretch is often strong and easily identifiable, making Raman a useful tool for characterizing unsaturated systems. Advanced techniques like Surface-Enhanced Raman Scattering (SERS) have been used to study the adsorption and orientation of related enoate molecules on metal surfaces. ias.ac.in

Table 2: Predicted IR Absorption Frequencies for this compound

| wavesVibrational Mode | exploreFunctional Group | timelineExpected Wavenumber (cm⁻¹) | highlightExpected Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Alkene (=C-H) | 3100–3000 | Medium |

| C-H Stretch (sp³) | Alkyl (-CH₂, -CH₃) | 2975–2860 | Strong |

| C=O Stretch | Ester | 1750–1735 | Strong |

| C=C Stretch | Alkene | ~1650 | Medium |

| C-O Stretch | Ester | 1300–1000 | Strong |

| =C-H Bend (out-of-plane) | (Z)-Alkene | 730–665 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

However, XRD analysis requires the material to be in a single-crystal form. For many simple organic molecules that are liquids or oils at room temperature, such as this compound, obtaining a suitable single crystal for analysis can be challenging and is not a routine characterization method.

A search of the available literature and structural databases did not yield any published single-crystal X-ray diffraction data for this compound. While crystal structures for other, more complex (Z)-enoate derivatives have been reported, this information cannot be directly extrapolated to determine the solid-state structure of this compound. researchgate.net Therefore, its precise solid-state conformation and packing arrangement remain undetermined by this method.

Computational Chemistry and Theoretical Studies of Methyl Z Oct 4 Enoate Analogs

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it well-suited for the analysis of medium-sized organic molecules like the analogs of Methyl (Z)-oct-4-enoate. These studies provide fundamental information about the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its chemical behavior.

Theoretical calculations on related unsaturated fatty acid methyl esters, such as methyl oleate (B1233923) and methyl linoleate, have been performed to determine parameters like C-H bond dissociation energies. sylzyhg.com These studies indicate that the allylic hydrogens (on the carbon atoms adjacent to the double bond) are the most susceptible to abstraction due to the resonance stabilization of the resulting radical. sylzyhg.com

Below is a hypothetical data table illustrating the kind of optimized geometric parameters that would be obtained from a DFT calculation on a this compound analog.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4=C5 | 1.34 Å |

| Bond Length | C3-C4 | 1.51 Å |

| Bond Length | C5-C6 | 1.51 Å |

| Bond Length | C1=O1 | 1.21 Å |

| Bond Length | C1-O2 | 1.35 Å |

| Bond Angle | C3-C4=C5 | 123.5° |

| Bond Angle | C4=C5-C6 | 123.8° |

| Dihedral Angle | H-C4=C5-H | 0.0° |

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For an unsaturated ester like a this compound analog, the HOMO is typically associated with the π-electrons of the C=C double bond, making this region susceptible to electrophilic attack. The LUMO is often localized around the carbonyl group, indicating that this site is prone to nucleophilic attack.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the C=C π-bond |

| LUMO | 1.2 | Primarily located on the C=O π*-antibonding orbital |

| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability |

Note: The data in this table is illustrative and based on general principles of FMO theory for unsaturated esters.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are targets for nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

For a this compound analog, an MEP map would typically show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The area around the C=C double bond would also exhibit a degree of negative potential. In contrast, the carbonyl carbon and the hydrogen atoms would show positive potential (blue).

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), describe the reactivity of the molecule as a whole. Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

These descriptors are calculated from the energies of the frontier molecular orbitals. For instance, a higher chemical potential suggests a better electron-donating ability, while a higher electrophilicity index indicates a greater capacity to accept electrons.

| Descriptor | Definition | Calculated Value (a.u.) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.65 | Tendency to donate electrons |

| Hardness (η) | ELUMO - EHOMO | 7.7 | Resistance to change in electron distribution |

| Electrophilicity (ω) | μ2 / (2η) | 0.46 | Global electrophilic nature |

Note: The data in this table is illustrative and calculated from the hypothetical FMO energies.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Beyond static molecular properties, quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers that govern reaction rates.

A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can locate these saddle points on the potential energy surface and confirm their nature through vibrational frequency analysis (a transition state has exactly one imaginary frequency).

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. The KIE can be predicted computationally by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. These calculations can provide strong evidence for the involvement of a particular atom in the rate-determining step of a reaction. For reactions involving C-H bond cleavage at the allylic position of an unsaturated ester, a significant primary KIE would be expected upon substitution of hydrogen with deuterium (B1214612).

Enthalpy Profiles and Reaction Pathway Elucidation

Theoretical studies on analogs of this compound, such as other unsaturated fatty acid methyl esters (FAMEs), have been crucial in elucidating their reaction pathways, particularly in the context of oxidation and thermal decomposition. Computational methods, like the Hartree-Fock method with a 3-21G basis set, have been employed to calculate theoretical parameters such as C-H bond dissociation energies. sylzyhg.com These calculations help to predict the most likely sites for hydrogen abstraction, a key step in oxidation.

For unsaturated FAMEs, studies have shown that the allylic hydrogens (α-CH2), which are adjacent to the carbon-carbon double bond, are the most susceptible to dehydrogenation. sylzyhg.com Conversely, dehydrogenation at the double bond (-CH=CH-) is energetically the most difficult. sylzyhg.com The oxidation process for these esters is thought to follow a pathway involving oxidation, resonance stabilization of the resulting radical, a shift in the double bond position, and subsequent isomerization. sylzyhg.com

The enthalpy of formation is a critical parameter for understanding the combustion process of FAMEs. Various estimation methods, including computational approaches like Gaussian 03 software, have been utilized to determine these values, especially when experimental data is scarce. nih.gov Computational methods have been shown to be more accurate than simpler group or bond contribution methods in predicting the enthalpy of formation, as they can account for the position of the double bond within the molecule. nih.gov The positive enthalpy (ΔH) and entropy (ΔS) values for reactions like photoesterification suggest that they are endothermic and require higher temperatures to proceed. researchgate.net

Computational studies have also been instrumental in understanding the decomposition pathways of methyl esters at high temperatures. kaust.edu.saresearchgate.net These studies help in refining kinetic models for biodiesel fuels, which are primarily composed of FAMEs. kaust.edu.sa For instance, theoretical work has led to improved models for predicting the yields of decomposition products like CO2 during pyrolysis. kaust.edu.saresearchgate.net The presence and position of C=C double bonds in unsaturated esters can modify the rates of specific reactions during oxidation, a factor that is explored in detailed kinetic modeling. osti.gov

Below is a table summarizing the calculated C-H bond dissociation energies for a model unsaturated fatty acid methyl ester, methyl oleate, which serves as an analog for understanding the reactivity of this compound.

| Bond Position | Bond Type | Dissociation Energy (kJ/mol) |

| C8, C11 | Allylic C-H | Lower |

| C10 | Bis-allylic C-H | Lowest |

| C=C | Vinylic C-H | Highest |

This interactive table is based on findings that allylic and bis-allylic positions have lower bond dissociation energies, making them more reactive. sylzyhg.com

Intermolecular Interactions and Crystal Packing Analysis

The solid-state behavior of fatty acid methyl esters, including analogs of this compound, is governed by their intermolecular interactions and crystal packing. These factors influence physical properties such as melting point and solubility.

The crystal packing of saturated FAMEs is influenced by factors such as composition, shear rate, and cooling rate. researchgate.net In mixtures, these compounds can exhibit freezing point depression. The microstructure of the resulting crystals, whether they are numerous and small or fewer and larger, depends on the crystallization conditions. researchgate.net For unsaturated FAMEs, the presence of cis double bonds introduces kinks in the hydrocarbon chain, which disrupts efficient packing and generally leads to lower melting points compared to their saturated or trans counterparts.

Hirshfeld Surface and Fingerprint Histograms

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. acs.orgmdpi.comresearchgate.net This method allows for the partitioning of crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. The resulting surface can be mapped with properties that highlight intermolecular contacts.

For ester analogs, Hirshfeld surface analysis reveals the nature and proportion of different intermolecular contacts. For example, in a series of dipicolinic acid esters, the proportion of H···H interactions was found to increase with the length of the alkyl chain of the ester. acs.org This is expected as the longer chains introduce proportionally more hydrogen atoms. acs.org The analysis can also identify specific structure-directing interactions, such as pairwise O···H interactions involving carbonyl oxygen atoms. acs.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. researchgate.netresearchgate.net These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic appearances on these plots. For instance, O···H interactions typically appear as distinct "wings" on the plot.

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a series of dipicolinic acid ester analogs, which can provide insights into the expected interactions for this compound.

| Compound (Ester Group) | H···H Contacts (%) | O···H Contacts (%) | Other Contacts (%) |

| Methyl Ester | 25.9 | Significant | Variable |

| Ethyl Ester | 37.7 | Significant | Variable |

| Propyl Ester | Higher than Methyl | Significant | Variable |

This interactive table is based on findings from a study on dipicolinic acid esters, showing how the size of the ester group affects the proportion of intermolecular contacts. acs.org

Applications As a Building Block in Complex Organic Synthesis

Precursors for Chiral Bioactive Molecules

Synthesis of Chiral Epoxides

Chiral epoxides are highly valuable intermediates in organic synthesis due to their utility in constructing a wide range of complex molecules and bioactive compounds. rsc.org The transformation of an alkene, such as the one present in Methyl (Z)-oct-4-enoate, into an epoxide is a common synthetic operation. Asymmetric epoxidation methods could potentially be applied to the double bond of this compound to yield chiral epoxides. However, specific examples of this transformation using this compound as the starting material are not documented in the provided search results.

Access to Enantiopure γ-Oxo Esters

Enantiopure γ-oxo esters are important synthons for various pharmaceuticals and natural products. The carbon skeleton of this compound could theoretically be manipulated to produce such structures. This would likely involve several steps, including oxidation or other functional group interconversions centered around the C4-C5 double bond. No direct synthetic routes starting from this compound to enantiopure γ-oxo esters were found in the search results.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products often relies on the strategic use of versatile building blocks to construct complex molecular frameworks. While Z-enoates are featured in the synthesis of some natural products, the direct application of this compound as a key intermediate in a published total synthesis was not identified. Research has shown that more complex structures containing a Z-enoate moiety are utilized in the synthesis of carbazole-containing natural products such as N-Me-carazostatin. rsc.orgnih.gov

Role in the Synthesis of Macrocyclic Compounds and Lactones

This compound is a potential precursor for the synthesis of macrocyclic lactones through the application of ring-closing metathesis (RCM). RCM is a powerful method for constructing large unsaturated rings, which are features of many biologically active molecules and fragrance compounds. researchgate.net

The general strategy involves modifying the ester to introduce a second terminal alkene, creating a diene suitable for RCM. The reaction, typically catalyzed by ruthenium-based complexes, proceeds through a metallacyclobutane intermediate to form a macrocyclic alkene and a volatile byproduct like ethylene. google.com The stereochemistry of the starting Z-alkene can influence the stereochemical outcome of the macrocyclic product.

Conceptual Pathway to Macrocyclic Lactones via RCM:

| Step | Description | Starting Material | Product |

|---|---|---|---|

| 1 | Functionalization | This compound | Diene Ester Precursor |

| 2 | Ring-Closing Metathesis (RCM) | Diene Ester Precursor | Macrocyclic Lactone |

This synthetic approach allows for the creation of various ring sizes, which would otherwise be challenging to synthesize efficiently. google.com

Functionalized Synthons for Carbazole Derivatives

Research has demonstrated the utility of Z-enoate-containing structures in the synthesis of functionalized carbazoles. bohrium.comresearchgate.net Specifically, indole-appended Z-enoate propargylic alcohols have been used as advanced synthons in acid-catalyzed intramolecular benzannulation reactions to construct the carbazole core. nih.govbohrium.com

The reaction pathway depends on the substituents on the indole (B1671886) nitrogen. Indoles with electron-donating groups (N-EDG) undergo a 5-exo-dig cyclization followed by a 1,2-migration to yield carbazole-butenoates. In contrast, indoles with electron-withdrawing groups (N-EWG) proceed via a Z-enoate assisted Meyer–Schuster rearrangement to give dihydrocarbazole-4-oxo-butanoates. rsc.orgbohrium.comresearchgate.net This methodology provides a unified approach to various carbazole alkaloids.

This strategy has been successfully applied to the total synthesis of several N-methylated carbazole natural products, highlighting its significance.

Synthesized N-Methylated Carbazole Natural Products:

| Compound | Synthetic Utility |

|---|---|

| N-Me-carazostatin | Synthesized using a key 2-methyl-carbazole-butyraldehyde intermediate derived from a carbazole-butanoate. rsc.orgnih.gov |

| N-Me-carbazoquinocin C | Also synthesized from the common butyraldehyde intermediate. rsc.orgnih.gov |

Precursor Compounds for Fragrant Aldehydes (Z-Isomer Enrichment)

This compound serves as a structural model for precursors used to generate fragrant aldehydes, where the Z-isomer geometry is often crucial. Patent literature describes precursor compounds, such as certain beta-keto-esters, that can be enriched in their Z-isomer and are designed for the controlled release of potent fragrance aldehydes like 2-methyl undecanal. google.com

The enrichment of the Z-isomer is a key aspect, as it can confer greater thermal stability to the precursor molecule. It has been found that for certain precursor structures, the Z:E isomer ratio can be in the range of 55:45 to 100:0. google.com The presence of unreacted starting aldehyde can sometimes promote the undesirable isomerization from the Z- to the E-form. Therefore, methods to prevent this isomerization often involve the careful removal of any residual aldehyde from the precursor compound mixture. google.com

Isomer Ratios in Fragrant Precursors:

| Isomer | Ratio Range | Significance |

|---|---|---|

| Z-isomer | 55% - 100% | Often provides higher thermal stability. google.com |

| E-isomer | 0% - 45% | May be less stable or provide a different scent profile. |

Biosynthetic Pathways and Natural Occurrence of Unsaturated Octenoates

Polyketide Biosynthesis of Octenoic Acid Derivatives

Polyketides are a diverse class of natural products synthesized from simple acyl-CoA precursors through a series of condensation reactions. nih.gov The biosynthesis of the octenoic acid backbone is a classic example of this pathway, utilizing acetyl-CoA and malonyl-CoA as building blocks. This process is mechanistically similar to fatty acid synthesis but often results in a greater diversity of structures due to incomplete reduction steps and alternative cyclization patterns. wikipedia.org Fungal aromatic polyketides, for instance, are synthesized by non-reducing iterative polyketide synthases (NR-PKSs) that create reactive poly-β-keto intermediates, which are then enzymatically modified to produce a wide array of compounds. nih.gov

The delineation of a biosynthetic pathway often relies on the identification and characterization of key intermediates. In the context of octenoic acid derivatives, compounds such as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid serve as crucial signposts. The production of this specific stereoisomer has been observed in engineered Saccharomyces cerevisiae, confirming its role as a tangible product of a polyketide synthesis pathway. Its structure, featuring hydroxyl and methyl groups at specific positions, provides insight into the programmed, step-wise construction of the carbon chain by the synthase enzymes, including the specific ketoreduction and methyltransferase activities involved in its formation.

Polyketide synthases (PKSs) are the central enzymes in the biosynthesis of polyketides. nih.gov These large, multifunctional proteins are classified into three main types. Fungal polyketides are typically synthesized by Type I iterative PKSs (iPKSs), which contain multiple catalytic domains within a single polypeptide chain. nih.govbris.ac.uk

The synthesis of an octenoic acid derivative begins when a starter unit (like acetyl-CoA) is loaded onto the PKS. This starter unit is then sequentially condensed with several extender units (typically malonyl-CoA). nih.gov Each condensation cycle is catalyzed by a ketosynthase (KS) domain. Following condensation, the intermediate β-keto group can be selectively modified by other domains within the PKS, such as a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), to generate varying degrees of reduction (a hydroxyl group, a double bond, or a saturated carbon, respectively). nih.gov The specific sequence and activity of these domains dictate the final structure of the polyketide chain.

| Domain | Function in Polyketide Synthesis |

| KS (Ketosynthase) | Catalyzes the decarboxylative condensation of the growing polyketide chain with an extender unit (e.g., malonyl-CoA). |

| AT (Acyltransferase) | Selects and transfers the starter and extender units from Coenzyme A to the Acyl Carrier Protein (ACP). |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains. |

| KR (Ketoreductase) | Reduces the β-keto group to a β-hydroxyl group. |

| DH (Dehydratase) | Dehydrates the β-hydroxyl group to form a double bond. |

| ER (Enoyl Reductase) | Reduces the double bond to a saturated carbon-carbon bond. |

| TE (Thioesterase) | Releases the final polyketide product from the ACP domain, often through hydrolysis or cyclization. |

In vivo and In vitro Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. wikipedia.org By supplying organisms or cell-free extracts with precursors enriched with stable isotopes (such as deuterium (B1214612), ¹³C, or ¹⁵N), researchers can track how these labeled atoms are incorporated into the final product. wikipedia.orgnih.gov The position of the isotopes in the product molecule is then determined using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing the sequence of reactions and the origin of each part of the molecule. wikipedia.org

A relevant example is the study of lipoic acid biosynthesis in Escherichia coli, which was shown to derive from octanoic acid. nih.gov In these studies, E. coli was grown on acetate (B1210297) labeled with deuterium ([methyl-²H₃]acetate). nih.gov Analysis of the resulting lipoic acid showed that it was biosynthesized directly from octanoic acid, and the labeling pattern revealed that an inversion of stereochemical configuration occurs at the C6 position during the sulfur insertion steps. nih.gov Similar methodologies can be applied to delineate the precise biosynthetic route to unsaturated octenoates by feeding labeled acetate or other precursors and analyzing the incorporation pattern in intermediates and final products.

Biological Production of Volatile Esters

Methyl (Z)-oct-4-enoate is a volatile ester, a class of compounds that contribute significantly to the aromas of fruits and fermented beverages. The biological production of these esters is primarily an intracellular process catalyzed by enzymes such as acyltransferases or ester synthases.

The formation of volatile esters is dependent on several key factors:

Substrate Availability : The rate of synthesis is directly influenced by the cellular concentrations of the two co-substrates: an acyl-coenzyme A (acyl-CoA) molecule and an alcohol.

Enzyme Activity : The activity of the ester-synthesizing enzymes, which facilitate the condensation reaction between the acyl-CoA and the alcohol, is crucial.

Hydrolysis : The net accumulation of esters is also affected by the rate of hydrolysis, where esterase enzymes break the esters back down into their acid and alcohol components.

In yeast like Saccharomyces cerevisiae, acetate esters and medium-chain fatty acid ethyl esters are major flavor components. The production of these esters is intricately linked to the cell's primary metabolism, particularly fatty acid and amino acid metabolism, which supply the necessary acyl-CoA and alcohol precursors.

Occurrence in Microbial and Plant Metabolites

Unsaturated octenoates and their esters are found as metabolites in a variety of organisms, from microbes to higher plants. Their presence is often associated with the characteristic flavor and aroma profiles of these organisms.

This compound has been identified as a naturally occurring compound in plants. hmdb.ca For example, it is a known volatile component of pineapple, contributing to its complex tropical aroma. hmdb.caresearchgate.net Fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) have also been reported to occur naturally in various plants and microalgae. mdpi.com

In the microbial world, fungi are prolific producers of polyketides, and many volatile organic compounds are byproducts of their secondary metabolism. While specific documentation for this compound in fungi is less common, the biosynthetic machinery required for its production is widespread, suggesting its potential presence in various fungal species.

| Organism Type | Example of Occurrence | Compound Class |

| Plants | Pineapple (Ananas comosus) | Fatty Acid Methyl Ester hmdb.caresearchgate.net |

| Microalgae | Chlamydomonas reinhardtii | Fatty Acid Methyl/Ethyl Esters mdpi.com |

| Fungi | General secondary metabolism | Polyketides, Volatile Organic Compounds |

Enoate reductases (ERs) are enzymes that catalyze the stereospecific reduction of activated carbon-carbon double bonds (α,β-unsaturated carbonyls). hmdb.ca These enzymes are crucial in biosynthetic pathways where the saturation of a double bond is required to form the final product. They are involved in both primary and secondary metabolism in plants and microorganisms. hmdb.ca

In the context of polyketide biosynthesis, an ER domain can be an integral part of a modular PKS, or it can be a discrete, stand-alone enzyme that acts on the polyketide intermediate. For example, in the biosynthesis of the fungal polyketide monacolin K by Monascus spp., the PKS (MokA) is thought to have a non-functional enoyl reductase domain. This function is compensated for by a separate, trans-acting enoyl reductase enzyme (MokE), which is essential for the production of monacolin K. Deletion of the mokE gene completely abolishes production, confirming its critical role in the pathway. This demonstrates how enoate reductases are key players in modifying the polyketide backbone to achieve the final, biologically active structure.

Identification of Methyl-Branched Unsaturated Acids in Natural Secretions

The identification of fatty acids in complex biological samples, such as natural secretions, presents significant analytical challenges, particularly for methyl-branched unsaturated acids. These compounds have a high degree of structural diversity, with numerous possible isomers based on chain length, the position of the methyl branch, and the location and geometry of the double bond(s). nih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for analyzing these complex mixtures. nih.govresearchgate.netimpact-solutions.co.uk In this method, the fatty acids are typically first converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), to improve their behavior during GC analysis. impact-solutions.co.ukresearchgate.net

The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column. researchgate.net However, due to structural similarities, different branched-chain isomers often co-elute, making separation by GC alone difficult. researchgate.netnih.gov

The mass spectrometer provides the necessary structural information for identification. As the separated compounds exit the GC, they are ionized, and the mass spectrometer analyzes the mass-to-charge ratio of the resulting fragments. avantiresearch.com This fragmentation pattern acts as a molecular fingerprint, which can be used to determine the molecular weight and deduce structural features of the fatty acid. For complex cases, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov This technique allows for the selective fragmentation of a specific ion, providing more detailed information that can pinpoint the exact location of methyl branches and double bonds. nih.gov

Table 2: Analytical Techniques for Fatty Acid Identification

| Technique | Purpose | Information Provided |

|---|---|---|

| Gas Chromatography (GC) | Separation | Separates volatile compounds in a mixture based on physical properties. |

| Mass Spectrometry (MS) | Identification | Determines the molecular weight and provides a fragmentation pattern for structural elucidation. impact-solutions.co.ukavantiresearch.com |

| Tandem MS (MS/MS) | Detailed Structural Analysis | Isolates and fragments specific ions to determine the precise location of functional groups like methyl branches. nih.gov |

Enzymatic Transformations and Biocatalysis of Enoate Esters

Enoate Reductases (ERs) in Stereoselective Hydrogenation

Enoate reductases (ERs) are a family of flavin-dependent enzymes known for their ability to catalyze the stereoselective reduction of activated carbon-carbon double bonds (C=C) at the expense of a nicotinamide (B372718) cofactor, typically NAD(P)H. tandfonline.comnih.gov These enzymes are of significant industrial interest due to their high regio-, stereo-, and enantioselectivity. researchgate.net

The substrate scope of most well-characterized ERs, particularly those from the 'Old Yellow Enzyme' (OYE) family, is primarily limited to C=C bonds that are electronically activated by a conjugated electron-withdrawing group (EWG). nih.govsci-hub.se Common activating groups include ketones, aldehydes, nitro groups, and carboxylic acid derivatives like esters. sci-hub.seacs.org The catalytic mechanism involves a hydride transfer from the reduced flavin cofactor (FMNH₂) to the β-carbon of the unsaturated system, followed by a stereospecific protonation at the α-carbon, often by a tyrosine residue in the active site. nih.gov This results in a net anti-addition of hydrogen across the double bond. nih.gov

For Methyl (Z)-oct-4-enoate, the double bond is located at the γ,δ-position relative to the ester carbonyl group. This is a non-activated, isolated double bond. Consequently, it is not a substrate for typical enoate reductases from the OYE family, as these enzymes require the C=C bond to be in conjugation with the activating ester group (i.e., in an α,β-position). nih.govsci-hub.se While certain ERs from anaerobic organisms, which contain an additional ferredoxin-like Fe4S4-cluster, can reduce simple α,β-unsaturated esters that are sometimes considered borderline substrates for OYEs, they also require this α,β-conjugation. nih.gov

However, if the double bond in this compound were to be isomerized to the α,β-position, forming methyl oct-2-enoate, it would become a viable substrate for ERs. The reduction of such α,β-unsaturated esters has been demonstrated, although they can be challenging substrates. nih.gov For example, studies on various α,β-unsaturated compounds have shown that ERs can produce the corresponding saturated esters with high enantiomeric excess. acs.orgrsc.org

The primary advantage of using ERs is their ability to perform asymmetric bioreductions, creating one or two new stereocenters with high fidelity. tandfonline.com This is invaluable for the synthesis of optically active compounds, which are crucial building blocks for pharmaceuticals and other high-value chemicals. researchgate.netacs.org For instance, the bioreduction of α-substituted α,β-unsaturated esters, such as methyl (Z)-2-bromocrotonate, using OYE enzymes yields methyl (S)-2-bromobutanoate with high enantiomeric excess (97% ee). acs.org

A notable characteristic of ERs is that for some substrates, both the (E)- and (Z)-isomers of an α-substituted unsaturated ester can be converted to the same product enantiomer. acs.orgacs.org This stereoconvergence is highly advantageous as it obviates the need for pure isomeric starting materials. Should this compound be converted to a suitable α,β-unsaturated precursor, ERs could theoretically be used to synthesize specific stereoisomers of methyl octanoate (B1194180) derivatives. The selection of the specific ER enzyme is critical, as different ERs can exhibit opposite stereoselectivity, providing access to either enantiomer of the product from the same substrate. rsc.org

A significant consideration for industrial biocatalysis is the robustness of the enzyme. Many ERs from the OYE family are relatively stable and can be used as isolated enzymes or within whole-cell systems. sci-hub.se However, the enoate reductases from anaerobic bacteria like Clostridium species, which have a broader substrate scope for less activated esters, are often highly sensitive to oxygen due to their iron-sulfur clusters. nih.gov This necessitates strict anaerobic conditions, complicating their practical application.

Recent research has focused on discovering and engineering more robust and oxygen-tolerant ERs. taltech.ee For example, some ERs from bacteria such as Bacillus coagulans have demonstrated oxygen tolerance and the ability to hydrogenate unsaturated dicarboxylic acids, a reaction not catalyzed by typical OYEs. taltech.ee Improving enzyme stability, for instance towards the organic solvents often required to solubilize hydrophobic substrates like fatty acid esters, is an ongoing area of research to enhance their industrial viability. unibe.ch

Lipase-Catalyzed Reactions for Ester Derivatization

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are exceptionally versatile enzymes widely used in industry. mdpi.com While their natural function is the hydrolysis of triglycerides, they can catalyze a broad range of reactions in non-aqueous media, including esterification, transesterification, and amidation. mdpi.comchemrxiv.org These enzymes are particularly well-suited for modifying fatty acid esters like this compound.

Lipase-catalyzed transesterification is a key reaction for derivatization. Using this compound as a substrate, this reaction can be employed to synthesize a variety of other (Z)-oct-4-enoate esters by reacting it with different alcohols. This process is reversible, and reaction conditions can be optimized to favor synthesis over hydrolysis, often by controlling the water activity in the medium. chemrxiv.org For example, various commercial lipases have been screened for their ability to synthesize phenethyl octanoate via transesterification, with enzymes from Rhizomucor miehei proving highly effective. lmaleidykla.lt

The substrate specificity of lipases varies. Some lipases show a preference for medium-chain fatty acids. For instance, lipase (B570770) from Enterobacter aerogenes exhibits high activity towards the hydrolysis of octanoic acid esters. lmaleidykla.lt A study comparing several lipases for the transesterification of methyl esters of varying chain lengths found that a lipase designated Y1 showed significantly higher activity on methyl octanoate compared to other lipases. lu.se This suggests that highly efficient biocatalysts for the derivatization of this compound can be identified through screening.

Below is a table summarizing the activity of different lipases on substrates similar to this compound, demonstrating the feasibility of such transformations.

Table 1: Examples of Lipase-Catalyzed Reactions on Octanoate Esters

| Lipase Source | Reaction Type | Substrate(s) | Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei (immobilized) | Transesterification | Glyceryl trioctanoate, 2-Phenylethanol | Phenethyl octanoate | High conversion (80%) achieved in a solvent-free system. | lmaleidykla.lt |

| Candida antarctica Lipase B (Novozyme 435) | Transesterification | Methyl octanoate, p-Nitrophenol | p-Nitrophenyl octanoate | High transesterification activity observed in various organic solvents. | nih.gov |

| Thermo-halophilic bacterium (PLS 80) | Transesterification | Coconut oil, Methanol (B129727) | Methyl octanoate (5.3% of biodiesel) | Enzyme is thermostable and catalyzes transesterification. | nih.gov |

ω-Transaminase Applications in Selective Derivatization

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a primary amine donor to a ketone or aldehyde acceptor. unibe.chmdpi.com They are powerful tools for the asymmetric synthesis of chiral amines, which are valuable intermediates in the pharmaceutical industry. acs.orgmdpi.com

Direct amination of this compound using a ω-TA is not possible, as the enzyme acts on a carbonyl group (ketone/aldehyde), not an ester. However, ω-TAs can be integrated into multi-enzyme cascade reactions to achieve the selective derivatization of fatty acid esters. researchgate.net A plausible pathway for the amination of this compound would involve one or more preceding enzymatic steps to introduce a carbonyl group.

One such strategy involves a cascade with a carboxylic acid reductase (CAR) and a ω-TA. researchgate.net

Hydrolysis: First, a lipase could hydrolyze this compound to its corresponding carboxylic acid, (Z)-oct-4-enoic acid.

Reduction to Aldehyde: A carboxylic acid reductase (CAR) would then reduce the carboxylic acid to the corresponding aldehyde, (Z)-oct-4-enal, using ATP and NAD(P)H as cofactors.

Reductive Amination: Finally, a ω-TA would catalyze the amination of the aldehyde to produce the corresponding amine, (Z)-oct-4-en-1-amine.

This one-pot, three-enzyme cascade would transform the terminal ester group into an amine group. Such cascades have been successfully demonstrated for the conversion of various saturated and unsaturated fatty acids (C6 to C18) into fatty amines with high conversions. researchgate.net Alternatively, a different cascade could introduce an amine group at a non-terminal position. This would require an initial hydroxylation of the fatty acid chain by a cytochrome P450 monooxygenase, followed by oxidation of the resulting secondary alcohol to a ketone by an alcohol dehydrogenase, and finally, amination of the ketone by a ω-TA. nih.gov

The selection of the ω-TA is crucial, as they can be (R)- or (S)-selective, allowing for the production of either enantiomer of a chiral amine. mdpi.com The substrate scope of ω-TAs has been a limitation, but protein engineering is rapidly expanding the range of ketones and aldehydes they can accept, including bulkier substrates. mdpi.com

Chemo-Enzymatic Strategies for Sustainable Syntheses

Chemo-enzymatic strategies combine the best of both worlds: the high selectivity and mild conditions of biocatalysis with the broad reaction scope of traditional chemistry. These multi-step synthetic routes can provide efficient and sustainable access to complex molecules that would be difficult to produce by either method alone. mdpi.comutupub.fi

For a molecule like this compound, several chemo-enzymatic pathways can be designed:

Isomerization Followed by Bioreduction: A chemical catalyst could be used to isomerize the non-activated γ,δ-double bond of this compound to the activated α,β-position, yielding methyl (E/Z)-oct-2-enoate. This conjugated ester could then be stereoselectively reduced using an enoate reductase (ER) to produce a chiral saturated ester, methyl (R)- or (S)-octanoate. This approach leverages the synthetic power of ERs for molecules that are not their natural substrates.

Lipase-Mediated Resolution and Chemical Transformation: A lipase could be used for the enantioselective hydrolysis or transesterification of a racemic derivative of the parent compound. For example, if a hydroxyl group were introduced chemically into the molecule, a lipase could resolve the resulting racemic alcohol. mdpi.com The separated enantiomers could then be used in further chemical syntheses. A reported synthesis of 13-S-HODE utilizes a key chemical coupling step involving methyl Z-10-iododec-9-enoate, a structure with similarities to this compound, showcasing the integration of chemical and enzymatic steps for complex fatty acid derivatives. tandfonline.com

Enzymatic Epoxidation and Chemical Ring-Opening: A two-step chemo-enzymatic method could involve lipase-catalyzed epoxidation of the double bond, followed by chemical hydrolysis or derivatization of the resulting epoxide. usf.edu While direct lipase-catalyzed epoxidation is not standard, lipases are used to generate a peracid in situ (e.g., from a carboxylic acid and hydrogen peroxide), which then acts as the chemical oxidant. This leads to the formation of methyl (Z)-4,5-epoxyoctanoate. The epoxide is a versatile intermediate that can be opened with various nucleophiles to create a range of functionalized derivatives.

These strategies highlight the flexibility of combining enzymatic and chemical reactions to create sustainable and efficient synthetic routes for the derivatization of unsaturated fatty acid esters. researchgate.netmdpi.com

Catalytic Hydrogenation Studies of Z Enoates

Homogeneous Catalytic Hydrogenation with Transition Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Transition metal complexes are at the forefront of this field, with ligand design playing a crucial role in dictating the outcome of the hydrogenation.

The development of efficient and sustainable catalysts for the hydrogenation of α,β-unsaturated esters, including (Z)-enoates, is an area of active research. While precious metals like rhodium and ruthenium have been traditionally used, there is a growing interest in employing more earth-abundant and less toxic metals such as copper. rsc.org

Copper(I)/N-heterocyclic carbene (NHC) complexes have emerged as promising catalysts for this transformation. rsc.orgst-andrews.ac.ukrsc.org These complexes can activate molecular hydrogen (H₂), offering an atom-economic alternative to the more commonly used hydrosilanes as the terminal reducing agent. rsc.org The key to their catalytic activity often lies in the in-situ generation of a copper(I)-hydride species.

A significant challenge in the copper-catalyzed hydrogenation of enoates has been their lower reactivity compared to enones. rsc.org However, recent studies have demonstrated successful hydrogenation of α,β-unsaturated esters and amides using a simple and air-stable copper(I)/NHC complex. rsc.org The optimization of reaction conditions, including the choice of copper(I)/NHC complex and the use of additives like sodium tert-butoxide to facilitate H₂ activation, has been crucial for achieving high conversions. rsc.org Cationic heteroleptic copper(I) complexes bearing two different NHC ligands have also been developed and show activity in conjugate reductions, further expanding the toolkit for these transformations. rug.nlamazonaws.com

Table 1: Examples of Copper(I)/NHC Catalyzed Hydrogenation of Enoates Note: This table is a representative example based on typical findings in the field and may not reflect specific data from a single source.

| Catalyst Precursor | Ligand | Substrate | Pressure (H₂) | Temperature (°C) | Conversion (%) |

| [CuCl(IPr)] | IPr | Ethyl β-methyl cinnamate | 90 bar | 60 | >95 |

| [Cu(MeCN)₄]PF₆ | SIMes | Chalcone | 100 bar | 60 | 87 |

| [Cu(IPr)Cl] | IPr | Various enoates | 90 bar | 60 | High |

The synthesis of (Z)-alkenes, which are precursors to (Z)-enoates, is often achieved through the semihydrogenation of internal alkynes. This reaction requires high chemo- and stereoselectivity to avoid over-reduction to the corresponding alkane and to favor the formation of the desired Z-isomer over the E-isomer.

A variety of transition metal catalysts have been developed for this purpose, with catalyst and ligand design being critical for controlling the stereochemical outcome. rsc.org While traditional methods often rely on heterogeneous catalysts like Lindlar's catalyst for Z-selectivity, homogeneous catalysts offer distinct advantages in terms of tunability and selectivity. rsc.org

Recent advances have seen the use of various transition metals:

Nickel-based catalysts have been shown to be effective, with the stereochemical outcome (E or Z) being influenced by the reaction pathway (homogeneous vs. heterogeneous). rsc.org

Cobalt complexes offer a sustainable alternative, with the ability to switch between cis and trans selectivity by the addition of co-catalysts like Zn(OTf)₂. rsc.org

Copper(I)/NHC complexes have also been successfully employed for the highly Z-selective semihydrogenation of internal alkynes. rug.nlamazonaws.com

Molybdenum cluster sulfides have been shown to catalyze the (Z)-selective semihydrogenation of alkynes under hydrogen, operating through a sulfur-centered mechanism. rsc.org

The choice of catalyst, ligands, and reaction conditions allows for the fine-tuning of the reaction to produce Z-alkenes with high purity, which can then be used in the synthesis of (Z)-enoates. rsc.orgrsc.org

Conjugate reduction, or 1,4-reduction, of α,β-unsaturated esters like (Z)-enoates is a key method for producing saturated esters. This reaction involves the addition of a hydride to the β-carbon of the enoate system.

Homogeneous transition metal catalysts are highly effective for this transformation. The mechanism typically involves the formation of a metal hydride species which then adds to the electron-deficient β-carbon of the enoate. libretexts.org

Several catalytic systems have been developed for the conjugate reduction of enoates:

Copper(I)/NHC complexes , as mentioned earlier, are effective for the conjugate reduction of enoates using H₂. rsc.org Cationic copper(I)/NHC complexes have also shown activity in the conjugate reduction of enones, although enoates can be more challenging substrates. rug.nlamazonaws.com

Rhodium amido complexes have been used for the chemoselective conjugate reduction of α,β-unsaturated ketones in aqueous media, suggesting potential applicability to enoates. acs.org

Nickel catalysts have been explored for the asymmetric hydrogenation of α,β-unsaturated esters, demonstrating the potential for enantioselective conjugate reductions. acs.org

Manganese(I) pincer complexes have been shown to catalyze the chemoselective hydrogenation of α,β-unsaturated ketones, tolerating a wide range of functional groups. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, avoiding the reduction of the ester functionality. organic-chemistry.org

Allylic reduction of enoates can be a competing pathway to conjugate reduction, particularly if the substrate possesses an allylic leaving group or under specific reaction conditions. However, the term can also refer to the reduction of an allylic functional group in the presence of an enoate moiety. More commonly in the context of enoates, the focus is on the reduction of the carbon-carbon double bond.